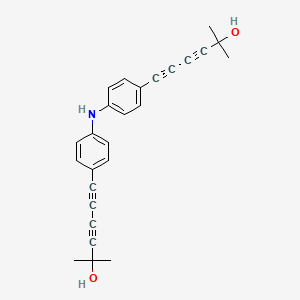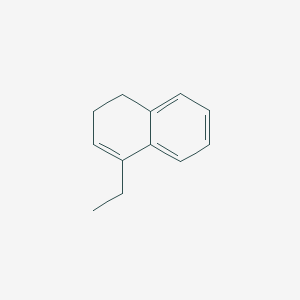
4-Ethyl-1,2-dihydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes It is characterized by the presence of an ethyl group attached to the fourth carbon of the 1,2-dihydronaphthalene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the dearomatization of naphthalene derivatives by nucleophilic addition of organometallic reagents . This method is advantageous due to its convenience and applicability to a wide range of substrates. Another method includes the use of Lewis acids to facilitate the rearrangement and cyclization of precursor compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Ethyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding naphthalene derivative.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthalene derivatives, while reduction can produce fully saturated hydrocarbons.
科学研究应用
4-Ethyl-1,2-dihydronaphthalene has several applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory and anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-ethyl-1,2-dihydronaphthalene involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
相似化合物的比较
Similar Compounds
Similar compounds to 4-ethyl-1,2-dihydronaphthalene include:
- 1,2-Dihydronaphthalene
- 4-Methyl-1,2-dihydronaphthalene
- 1,4-Dihydronaphthalene
Uniqueness
This compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its behavior in chemical reactions and its interactions with biological targets compared to its analogs.
属性
CAS 编号 |
91720-19-3 |
|---|---|
分子式 |
C12H14 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
4-ethyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C12H14/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h3-4,6-7,9H,2,5,8H2,1H3 |
InChI 键 |
CETYUQGARBFXOT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CCCC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine](/img/structure/B14353991.png)
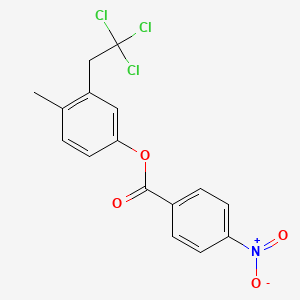
![3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B14354008.png)
![1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14354009.png)
phosphanium perchlorate](/img/structure/B14354021.png)
![1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane](/img/structure/B14354025.png)
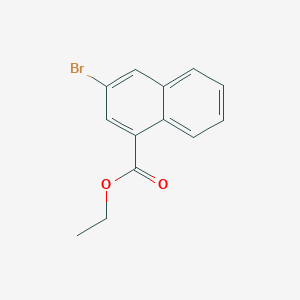
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)
![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
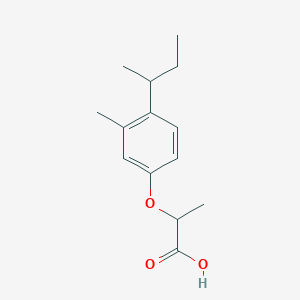
![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
